N-Acetyl dapsone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(4-aminophenyl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCBIHNYYQINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205040 | |
| Record name | Monoacetyldapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-20-8 | |
| Record name | Monoacetyldapsone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Monoacetyldapsone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 565-20-8 | |
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| Record name | Monoacetyldapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monoacetyl dapsone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | MONOACETYLDAPSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YKS8ULCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Monoacetyldapsone Pharmacokinetics and Biotransformation Pathways
Hepatic Metabolism of Dapsone (B1669823) to Monoacetyldapsone
Following administration, dapsone is transported to the liver via the portal circulation, where it undergoes extensive metabolism. researchgate.netjosorge.com One of the primary metabolic pathways is N-acetylation, which results in the formation of monoacetyldapsone (MADDS). josorge.comnih.govscielo.br This reaction involves the transfer of an acetyl group from acetyl-CoA to one of the amino groups of the dapsone molecule. wikipedia.orgtaylorandfrancis.com MADDS is considered a major metabolite, and its concentration in the plasma is a key indicator of an individual's metabolic capacity. unboundmedicine.commedsafe.govt.nz An equilibrium is typically established between dapsone and MADDS within a few hours of administration due to the reversible nature of the acetylation and deacetylation processes. medsafe.govt.nzasm.org
The acetylation of dapsone to monoacetyldapsone is catalyzed by the cytosolic enzyme N-acetyltransferase (NAT). nih.govscielo.br These enzymes are primarily found in hepatic cells, although they are also present in other tissues like red blood cells. scielo.brwikipedia.org The NAT family of enzymes facilitates the transfer of an acetyl group from the donor molecule, acetyl-CoA, to arylamine substrates like dapsone. wikipedia.orgtaylorandfrancis.com In humans, two distinct forms of this enzyme, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2), are known to metabolize various drugs and xenobiotics. scielo.brtaylorandfrancis.com The acetylation of dapsone is specifically attributed to the NAT2 isoenzyme, which is known for its genetic polymorphism. nih.gov
The activity of the N-acetyltransferase 2 (NAT2) enzyme is subject to genetic polymorphism, which leads to distinct population phenotypes known as "slow acetylators" and "fast acetylators". nih.govresearchgate.net This variability significantly impacts the rate and extent of monoacetyldapsone formation. josorge.com
Slow Acetylators: Individuals with this phenotype have reduced NAT2 enzyme activity, leading to a slower rate of dapsone acetylation. Consequently, they exhibit a lower plasma ratio of monoacetyldapsone to dapsone (MADDS/DDS). capes.gov.brnih.gov Studies in various populations have identified a significant proportion of slow acetylators. For instance, a study in a Jordanian population found a slow acetylator frequency of 67.5%, defined by a MADDS/DDS plasma ratio of less than 0.42. nih.gov Similarly, a study in a South Indian population reported a slow acetylator frequency of 50%. jchps.com
Fast Acetylators: These individuals possess higher NAT2 enzyme activity, resulting in more rapid and extensive conversion of dapsone to monoacetyldapsone. They are characterized by a higher MADDS/DDS plasma ratio. researchgate.netcapes.gov.br Fast acetylators excrete significantly more monoacetyldapsone and its conjugates in urine compared to slow acetylators. researchgate.net Some studies also identify an "intermediate" phenotype, falling between the slow and rapid categories. jchps.com
This genetic difference in acetylation capacity is a reproducible individual trait and is a primary determinant of the steady-state plasma concentrations of dapsone and monoacetyldapsone. researchgate.net An inverse relationship has been observed between acetylation and hydroxylation pathways, particularly during chronic therapy, where slow acetylators may have a higher propensity for hydroxylation. capes.gov.br
Table 1: Characteristics of Acetylator Phenotypes in Dapsone Metabolism
| Phenotype | NAT2 Enzyme Activity | Rate of MADDS Formation | Plasma MADDS/DDS Ratio | Representative Population Frequency |
|---|---|---|---|---|
| Slow Acetylator | Low/Deficient | Slow | Low (<0.42 in some studies) nih.gov | 50% (South Indian) jchps.com, 67.5% (Jordanian) nih.gov |
| Fast Acetylator | High | Rapid | High | 43.75% (South Indian) jchps.com |
| Intermediate Acetylator | Intermediate | Intermediate | Intermediate | 6.25% (South Indian) jchps.com |
Further Biotransformation of Monoacetyldapsone
Once formed, monoacetyldapsone is not an end-stage metabolite. It undergoes further biotransformation through two principal pathways: N-hydroxylation and deacetylation. These subsequent metabolic steps contribute to the complex pharmacokinetic interplay between dapsone and its various derivatives.
Parallel to the N-hydroxylation of dapsone itself, its acetylated metabolite, monoacetyldapsone, can also be N-hydroxylated. scielo.br This oxidative reaction results in the formation of monoacetyldapsone hydroxylamine (B1172632) (MADDS-NHOH). researchgate.netscielo.brresearchgate.net This process is a crucial step in the metabolism of dapsone, as the hydroxylamine metabolites are implicated in the hematological side effects associated with the parent drug. scielo.brontosight.ai
The N-hydroxylation of both dapsone and monoacetyldapsone is mediated by the hepatic cytochrome P450 (CYP) enzyme system. nih.govscielo.br Research has identified several specific CYP isoforms responsible for this oxidative transformation in humans. The primary isoforms involved include CYP3A4, CYP2E1, CYP2C9, and CYP2C19. scielo.brscielo.br Studies in rat liver microsomes have also implicated CYP2C6/2C11 and CYP3A1 in the formation of hydroxylamine metabolites from both dapsone and monoacetyldapsone. wikigenes.orgnih.gov The involvement of multiple CYP enzymes highlights the complex nature of this metabolic pathway.
Table 2: Cytochrome P450 Isoforms Involved in N-Hydroxylation
| Enzyme Family | Specific Isoform | Species | Substrate(s) | Reference |
|---|---|---|---|---|
| CYP2C | CYP2C9 | Human | Dapsone/Monoacetyldapsone | scielo.brscielo.br |
| CYP2C19 | Human | Dapsone/Monoacetyldapsone | josorge.comscielo.brscielo.br | |
| CYP2C6 | Rat | Dapsone/Monoacetyldapsone | scielo.brwikigenes.orgnih.gov | |
| CYP2C11 | Rat | Dapsone/Monoacetyldapsone | scielo.brwikigenes.orgnih.gov | |
| CYP2E | CYP2E1 | Human | Dapsone/Monoacetyldapsone | scielo.brscielo.br |
| CYP3A | CYP3A4 | Human | Dapsone/Monoacetyldapsone | scielo.brasm.orgscielo.br |
| CYP3A1 | Rat | Dapsone/Monoacetyldapsone | scielo.brwikigenes.orgnih.gov |
Deacetylation of Monoacetyldapsone to Dapsone
Enzymatic Mechanisms of Monoacetyldapsone Deacetylation
The conversion of monoacetyldapsone back to dapsone, a process known as deacetylation, is a crucial step in the metabolic cycle. This reaction is catalyzed by specific enzymes. Research indicates that human arylacetamide deacetylase (AADAC), a major esterase in the liver, is capable of deacetylating rifamycins (B7979662) and also hydrolyzes monoacetyldapsone. researchgate.net Studies in hamster liver microsomes suggest that the enzyme responsible for MADDS deacetylation is distinct from those that hydrolyze other compounds like 2-acetylaminofluorene (B57845) (2-AAF) or p-nitrophenyl acetate (B1210297) (NPA). ebi.ac.uknih.gov Further investigation has pointed towards carboxylesterase enzymes being involved in the deacetylation of MADDS. nih.gov For instance, disulfiram (B1670777) and its metabolite, diethyldithiocarbamate, have been shown to inhibit hepatic microsomal carboxylesterase in rats, which in turn affects MADDS deacetylation. nih.gov
Distribution of Monoacetyldapsone in Biological Compartments
Dapsone and its metabolite, monoacetyldapsone, are widely distributed throughout the body. Dapsone itself is found in total body water and is present in virtually all tissues, with a tendency to be retained in the skin, muscles, liver, and kidneys for up to three weeks after therapy cessation. nih.govdrugbank.comnih.gov It also distributes into sweat, saliva, sputum, tears, and bile. nih.govnih.gov
Given the dynamic equilibrium, MADDS is also expected to be widely distributed. Specific studies on MADDS distribution show that its concentration ratios between whole blood and plasma, and between erythrocytes and plasma, differ from those of dapsone. One study reported a mean whole blood to plasma (B/P) ratio of 0.69 and an erythrocyte to plasma (E/P) ratio of 0.33 for MADDS, indicating lower partitioning into blood cells compared to plasma. nih.gov The slower absorption rate of dapsone from adipose tissue compared to muscle tissue after injection suggests that the vascularization of the tissue compartment plays a significant role in the distribution and release of the drug and its metabolites. ilsl.br
Protein Binding Characteristics of Monoacetyldapsone
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion.
Quantitative Assessment of Monoacetyldapsone Plasma Protein Binding
Monoacetyldapsone is extensively bound to plasma proteins. josorge.com Research indicates that MADDS is almost completely bound to plasma proteins. nih.govnih.gov In one study involving dogs, the protein binding of MADDS in plasma samples was found to be approximately 84%. nih.gov Another source states that dapsone is 70-90% protein-bound, while its metabolite, monoacetyldapsone, is almost entirely bound. josorge.com
Comparative Analysis of Dapsone and Monoacetyldapsone Protein Binding Affinities
Direct comparisons reveal that monoacetyldapsone has a higher affinity for plasma proteins than its parent compound, dapsone. Dapsone's protein binding is reported to be in the range of 50-90%. nih.gov One study in dogs showed dapsone to be 71% protein-bound, compared to 84% for MADDS. nih.gov This higher degree of protein binding for MADDS contributes to its slower deacetylation rate and influences its pharmacokinetic profile. josorge.com Interspecies comparisons have also highlighted the high protein binding of MADDS; at equilibrium, the total concentration of MADDS was found to be 10-fold higher in human plasma than in rat plasma and 18-fold higher than in dog plasma, a difference attributed to variations in protein binding across species. nih.gov
Interactive Data Table: Comparative Protein Binding
| Compound | Plasma Protein Binding (%) | Species |
| Dapsone | 50-90 | Human |
| Monoacetyldapsone | ~100 (Almost Completely) | Human |
| Dapsone | 71 | Dog |
| Monoacetyldapsone | 84 | Dog |
Interactive Data Table: Distribution Ratios
| Compound | Whole Blood/Plasma Ratio | Erythrocyte/Plasma Ratio |
| Dapsone | 1.04 | 1.09 |
| Monoacetyldapsone | 0.69 | 0.33 |
Investigation of Competitive Protein Binding Interactions with Co-administered Compounds
The binding of drugs to plasma proteins is a critical pharmacokinetic parameter that can significantly influence a drug's distribution, availability at the site of action, and elimination. Monoacetyldapsone (MADDS), the primary metabolite of dapsone, is extensively bound to plasma proteins. praxis-schuster.ch This high degree of protein binding makes it susceptible to displacement by co-administered drugs that compete for the same binding sites on plasma proteins, primarily albumin. praxis-schuster.chmdpi.com Such competitive displacement can transiently increase the unbound, pharmacologically active concentration of either MADDS or the competing drug, potentially leading to altered efficacy or an increased risk of adverse effects. numberanalytics.comtouro.eduaustinpublishinggroup.com
The clinical significance of protein binding displacement interactions is most pronounced for drugs that are highly protein-bound (greater than 90%), have a narrow therapeutic index, and a small volume of distribution. uspharmacist.comnihs.go.jp When a "precipitant" drug displaces an "object" drug from its protein binding sites, the concentration of the free object drug in the plasma rises. uspharmacist.com This can lead to enhanced pharmacological effects and potential toxicity. touro.eduaustinpublishinggroup.com
Research has explored the interactions between dapsone, and by extension its metabolite MADDS, with other co-administered compounds. One area of focus has been the interaction with other antimalarial drugs, such as pyrimethamine (B1678524). Studies have been conducted to simultaneously measure the plasma concentrations of dapsone, MADDS, and pyrimethamine, indicating the relevance of understanding their combined pharmacokinetic profiles. who.intresearchgate.netcapes.gov.br
In a study involving the co-administration of dapsone and pyrimethamine, pharmacokinetic and protein-binding interactions were investigated. who.int While specific data on the displacement of MADDS by pyrimethamine is not detailed in the provided abstracts, the simultaneous monitoring of these compounds suggests an interest in their potential interactions. who.intresearchgate.netoup.com
The table below summarizes the protein binding percentages of dapsone and monoacetyldapsone based on available research.
| Compound | Average Protein Binding (%) | Research Context |
| Dapsone (DDS) | 71% | In vivo studies in dogs, 2-hour plasma samples after intravenous administration. nih.gov |
| Monoacetyldapsone (MADDS) | 84% | In vivo studies in dogs, 2-hour plasma samples after intravenous administration. nih.gov |
| Dapsone | ~70% | General distribution characteristics in the human body. praxis-schuster.ch |
| Monoacetyldapsone | Almost entirely protein-bound | General distribution characteristics in the human body. praxis-schuster.ch |
It is important to note that while the potential for competitive protein binding interactions exists, the clinical significance can be complex. nih.gov An increase in the free drug concentration is often transient as the unbound drug can distribute into tissues and be more readily eliminated. nih.gov However, for drugs with a narrow therapeutic window, even a temporary increase in the free concentration can be clinically relevant. touro.eduaustinpublishinggroup.com
Further research is necessary to fully elucidate the specific competitive protein binding interactions between monoacetyldapsone and a wide range of co-administered drugs. Such studies would involve in vitro experiments to determine the displacement potential and in vivo studies to assess the clinical significance of these interactions.
Pharmacodynamics and Molecular Mechanisms Influenced by Monoacetyldapsone
Biological Activity of Monoacetyldapsone Hydroxylamine (B1172632) Metabolites
Monoacetyldapsone can be further metabolized, primarily through N-hydroxylation mediated by cytochrome P450 enzymes, to form hydroxylamine derivatives, notably dapsone (B1669823) hydroxylamine (DDS-NOH) and monoacetyl dapsone hydroxylamine (MADDS-NOH) nih.govresearchgate.netscielo.brresearchgate.net. These hydroxylamine metabolites are recognized for their significant biological activity, predominantly associated with adverse effects rather than direct therapeutic enhancement of dapsone's primary actions ontosight.aiscielo.brresearchgate.net.
The principal biological activity attributed to DDS-NOH and MADDS-NOH involves the induction of oxidative stress within red blood cells (RBCs) ontosight.aiscielo.brresearchgate.net. This oxidative insult can lead to the formation of methemoglobin (MetHb), causing methemoglobinemia, and can also result in hemolytic anemia due to damage to RBC membranes and components scielo.brontosight.aiscielo.brresearchgate.netresearchgate.net. Specifically, DDS-NOH has been shown to disrupt RBC integrity by depleting glutathione (B108866) and inducing tyrosine phosphorylation of band 3 protein researchgate.net. Furthermore, MADDS-NOH has demonstrated a greater potency in inducing hemolytic effects compared to DDS-NOH in in vitro studies scielo.brresearchgate.net. Beyond hematologic toxicity, DDS-NOH can also promote a prothrombotic state by inducing the procoagulant activity of RBCs, characterized by increased phosphatidylserine (B164497) exposure and the formation of phosphatidylserine-bearing microvesicles researchgate.net.
Table 1: Cellular Effects of Dapsone Hydroxylamine Metabolites
| Metabolite(s) | Cellular/Subcellular Mechanism | Observed Effect(s) |
| DDS-NOH, MADDS-NOH | Induction of oxidative stress in red blood cells (RBCs) | Methemoglobinemia, Hemolytic anemia, Reduced RBC integrity, Glutathione depletion, Tyrosine phosphorylation of band 3 protein |
| DDS-NOH | Induction of procoagulant activity in RBCs | Phosphatidylserine (PS) exposure, Formation of PS-bearing microvesicles |
| MADDS-NOH | Potentially higher hemolytic potency than DDS-NOH (in vitro) | Hemolytic anemia |
Role of Monoacetyldapsone in Modulating Dapsone's Therapeutic Efficacy via Metabolic Interplay
The modulation of dapsone's efficacy occurs indirectly through the balance of its metabolic pathways. Dapsone can be acetylated to MADDS or hydroxylated to DDS-NOH and MADDS-NOH. The latter hydroxylated metabolites are primarily responsible for dose-limiting toxicities, such as methemoglobinemia and hemolytic anemia scielo.brontosight.aiscielo.brresearchgate.netresearchgate.net. Therefore, the extent to which dapsone is channeled into the acetylation pathway (forming MADDS) versus the hydroxylation pathway can indirectly affect the drug's tolerability and, consequently, the patient's ability to maintain therapeutic doses. A higher rate of acetylation, leading to more MADDS and less toxic hydroxylamine metabolites, could potentially improve drug adherence and sustained therapeutic benefit. Conversely, a metabolic profile favoring hydroxylation might compromise efficacy due to the emergence of adverse effects.
Research on Potential Indirect Pharmacodynamic Contributions of Monoacetyldapsone
While research has extensively detailed the adverse effects mediated by hydroxylamine metabolites, direct evidence for specific, independent indirect pharmacodynamic contributions of monoacetyldapsone itself is less delineated. Dapsone is known to possess anti-inflammatory properties unrelated to its antimicrobial action, though the precise mechanisms remain incompletely understood nih.govdrugbank.comresearchgate.net. Studies have investigated the effects of dapsone on inflammatory effector cells, cytokines, and mediators, suggesting a role in modulating inflammatory processes researchgate.net.
It is plausible that monoacetyldapsone, as a significant metabolite, could also participate in or modulate these anti-inflammatory pathways. If MADDS influences the production or activity of inflammatory mediators or affects cellular responses involved in inflammation, these actions would represent indirect pharmacodynamic contributions. However, the provided literature primarily highlights the anti-inflammatory effects of dapsone and the toxicological effects of its hydroxylamine derivatives, with specific research focusing on monoacetyldapsone's unique indirect pharmacodynamic roles being less prominent. The concept of indirect pharmacodynamics, where a drug affects a precursor that then influences the measured response researchgate.netnih.gov, could apply if MADDS were shown to alter the levels or activity of endogenous signaling molecules involved in inflammation or immune responses.
Cellular and Subcellular Mechanisms of Action of Monoacetyldapsone and its Derivatives
The primary antimicrobial mechanism of dapsone involves the inhibition of folic acid synthesis in susceptible bacteria and protozoa. It achieves this by acting as a competitive antagonist to para-aminobenzoic acid (PABA) for the active site of dihydropteroate (B1496061) synthetase, thereby halting the production of dihydrofolic acid, essential for microbial growth nih.govdrugbank.com.
The cellular and subcellular mechanisms of monoacetyldapsone and its derivatives (primarily the hydroxylamine metabolites) are largely centered on their impact on red blood cells and oxidative stress pathways. As detailed in Section 3.1, DDS-NOH and MADDS-NOH induce oxidative stress in RBCs. This is theorized to involve the generation of reactive oxygen species (ROS) researchgate.net, leading to damage to cellular components. The depletion of intracellular glutathione, a key antioxidant, and the tyrosine phosphorylation of the band 3 protein, a major transmembrane anion transporter in RBCs, are specific cellular events associated with the toxicity of DDS-NOH researchgate.net. These processes compromise the structural integrity and function of RBCs, culminating in methemoglobinemia and hemolysis. Furthermore, DDS-NOH's ability to promote procoagulant activity involves the exposure of phosphatidylserine on the outer membrane of RBCs, a signal typically found on apoptotic cells, which can contribute to thrombus formation researchgate.net. The precise subcellular localization and interaction targets of monoacetyldapsone itself, beyond its role as a precursor to these hydroxylamine metabolites, are not extensively detailed in the provided literature.
Compound List:
Dapsone
Monoacetyldapsone (MADDS)
Dapsone hydroxylamine (DDS-NOH)
Monoacetyl dapsone hydroxylamine (MADDS-NOH)
Toxicological Implications and Mechanisms of Monoacetyldapsone
Monoacetyldapsone Hydroxylamine (B1172632) as a Mediator of Oxidative Stress
Monoacetyldapsone hydroxylamine (MADDS-NHOH) is a critical metabolite implicated in the toxicity of dapsone (B1669823). It is synthesized through the N-hydroxylation of monoacetyldapsone, a process primarily mediated by cytochrome P450 enzymes. ontosight.aiscielo.brresearchgate.net Alongside dapsone hydroxylamine (DDS-NOH), MADDS-NHOH acts as a potent inducer of oxidative stress within erythrocytes, disrupting their normal function and resulting in significant hematological damage. scielo.brnih.govnih.govresearchgate.net
The principal mechanism by which MADDS-NHOH and its related hydroxylamine counterparts exert toxicity is through the oxidation of hemoglobin. Hemoglobin, the oxygen-transporting protein in RBCs, contains iron in its ferrous (Fe2+) state. Oxidative stress can convert this Fe2+ to the ferric (Fe3+) state, generating methemoglobin (MetHb). thebloodproject.com Methemoglobin is unable to bind oxygen, thereby reducing the oxygen-carrying capacity of the blood and leading to functional anemia. thebloodproject.com Research has demonstrated that MADDS-NHOH can induce substantial methemoglobin formation in human erythrocytes in vitro, with its potency sometimes exceeding that of DDS-NOH. scielo.brnih.govcapes.gov.br The presence of methemoglobin also shifts the oxygen-hemoglobin dissociation curve to the left, further impairing oxygen delivery to tissues. thebloodproject.com
The oxidative damage inflicted by MADDS-NHOH extends beyond methemoglobin formation, impacting the integrity of RBCs. Oxidative stress can compromise the RBC membrane and cytoskeleton, rendering the cells more fragile and prone to premature destruction, a process known as hemolysis. scielo.brnih.govresearchgate.net This cellular destruction results in hemolytic anemia. scielo.brnih.govnih.govclevelandclinic.orghopkinsmedicine.org Studies indicate that both DDS-NOH and MADDS-NHOH are direct hemolytic agents, with MADDS-NHOH potentially exhibiting greater potency in certain in vitro experimental settings. nih.govnih.gov The accumulation of oxidative byproducts and damage to cellular components like glutathione (B108866) contribute to a shortened RBC lifespan, ultimately causing anemia. nih.govcapes.gov.brresearchgate.net
Investigative Studies on Species-Specific Differences in Metabolic Pathways Leading to Toxicity
The investigation of species-specific differences in the metabolism of dapsone and its metabolites is critical for the accurate extrapolation of animal study findings to human risk assessment. Comparative studies of dapsone metabolism across rats, mice, and humans have revealed notable variations. nih.govresearchgate.netresearchgate.net Specifically, while both male rats and humans metabolize dapsone to dapsone hydroxylamine and its glucuronide, this metabolic pathway is not observed in female rats or mice. researchgate.netresearchgate.net In vitro experiments have shown that microsomes from male Wistar rats exhibit the highest toxicity, followed by human microsomes, and then mouse microsomes, a pattern that correlates with the formation of the hydroxylamine metabolite. researchgate.net However, the sensitivity of target erythrocytes to dapsone hydroxylamine differs, with humans being more susceptible than mice, which are in turn more susceptible than rats. researchgate.net These findings underscore that data derived from rat models may underestimate the risks posed to humans, emphasizing the importance of human-relevant in vitro and in vivo studies. nih.govresearchgate.net
Contributions of Monoacetyldapsone Metabolism to Dapsone Hypersensitivity Syndrome Research
Dapsone hypersensitivity syndrome (DHS), also referred to as dapsone-induced hypersensitivity reactions (DIHRs), represents a severe and potentially life-threatening idiosyncratic response. frontiersin.orgnih.govresearchgate.net It is typically characterized by the onset of fever, skin rash, and systemic organ involvement. frontiersin.orgnih.govresearchgate.net Although the precise pathogenesis remains incompletely understood, reactive dapsone metabolites, particularly dapsone hydroxylamine (DDS-NOH), are widely believed to play a pivotal role by forming haptens that trigger immune responses. frontiersin.orgresearchgate.net The metabolic pathways of dapsone, including the formation of MADDS and its subsequent hydroxylated derivatives, are fundamental to understanding DHS. scielo.brfrontiersin.orgnih.govresearchgate.net Variations in the production and detoxification of these reactive metabolites, influenced by genetic polymorphisms in enzymes such as cytochrome P450 and N-acetyltransferase, are considered significant determinants of hypersensitivity reactions. nih.govfrontiersin.orgnih.govresearchgate.net Research focused on the metabolic pathways involving monoacetyldapsone and its hydroxylated forms aids in identifying individuals at elevated risk for DHS and in developing strategies for prevention and management. nih.govfrontiersin.org
Pharmacogenetics and Individual Variability in Monoacetyldapsone Disposition
Genetic Polymorphisms of N-Acetyltransferase and Cytochrome P450 Enzymes Affecting Monoacetyldapsone Kinetics
N-Acetyltransferase 2 (NAT2): NAT2 is a highly polymorphic enzyme responsible for the N-acetylation of dapsone (B1669823) to form monoacetyldapsone testcatalog.orgnih.gov. Genetic variations in the NAT2 gene lead to distinct acetylator phenotypes: rapid, intermediate, and slow acetylators. These variations, such as common alleles like NAT24 (rapid), NAT25, NAT26, and NAT27 (associated with reduced activity or slow acetylation), can significantly alter the rate of MADDS formation and the subsequent metabolic clearance of dapsone nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org. Slow acetylators exhibit reduced NAT2 activity, leading to higher plasma concentrations of parent dapsone and potentially increased availability for alternative metabolic pathways nih.govnih.gov.
Correlation Between Acetylator Phenotype and Monoacetyldapsone Plasma Ratios
The acetylator phenotype, determined by NAT2 activity, can be reliably assessed by measuring the plasma ratio of monoacetyldapsone to dapsone (MADDS/Dapsone) following a standardized dapsone dose jchps.comresearchgate.netscite.ainih.govoup.comsos1379.or.kr. This ratio reflects the extent of dapsone acetylation.
Rapid Acetylators: Individuals with rapid acetylator phenotypes typically exhibit a higher MADDS/Dapsone ratio, indicating efficient acetylation and a greater proportion of monoacetyldapsone relative to parent dapsone. Ratios are generally considered to be above 0.35 researchgate.netscite.aioup.com.
Slow Acetylators: Conversely, slow acetylators have a lower capacity for acetylation, resulting in a lower MADDS/Dapsone ratio, signifying a higher proportion of parent dapsone and a lower proportion of monoacetyldapsone. Ratios below 0.30 or 0.42 are often used to define slow acetylators, depending on the study's methodology researchgate.netscite.aioup.com.
Intermediate Acetylators: Individuals with intermediate phenotypes fall between these ranges.
Table 1: Acetylator Phenotype and Monoacetyldapsone/Dapsone Plasma Ratios
| Acetylator Phenotype | Typical MADDS/Dapsone Plasma Ratio | Description of Metabolic Activity |
| Rapid Acetylator | > 0.35 researchgate.netscite.aioup.com | High N-acetylation capacity |
| Intermediate | 0.30 - 0.35 researchgate.netscite.aioup.com | Moderate N-acetylation capacity |
| Slow Acetylator | < 0.30 researchgate.netscite.aioup.com or < 0.42 researchgate.net | Low N-acetylation capacity |
Note: Specific ratio cut-offs can vary slightly between studies.
Influence of Demographic Factors (e.g., Sex, Race, Age) on Monoacetyldapsone Metabolic Phenotypes
Demographic factors can influence the observed acetylator phenotypes and, consequently, the disposition of monoacetyldapsone.
Sex: Studies have indicated potential sex-based differences in dapsone acetylation. One study in a South Indian population found that females exhibited a significantly higher mean monoacetyldapsone to dapsone plasma ratio (0.41 ± 0.04) compared to males (0.30 ± 0.02) jchps.com. This observation suggests that females may, on average, have a more rapid acetylation capacity or a different metabolic profile for dapsone compared to males. The same study also noted a preponderance of rapid acetylators in the female population jchps.com.
Race and Ethnicity: Acetylator phenotype frequencies vary considerably across different ethnic groups. For instance, the South Indian population's distribution of acetylator phenotypes has been reported to be similar to that of Caucasians and Black populations jchps.com. In contrast, Japanese and East Asian populations tend to show lower frequencies of ultra-slow acetylators compared to European, African, and Southeast Asian populations frontiersin.org. These variations can influence the prevalence of specific NAT2 genotypes and, by extension, the metabolic handling of dapsone and its metabolites like MADDS.
Research into Pharmacogenetic Determinants of Adverse Event Susceptibility Related to Monoacetyldapsone Pathways
The genetic variations in NAT2 and CYP enzymes that govern dapsone and monoacetyldapsone metabolism are critical determinants of individual susceptibility to altered drug disposition. For example, individuals with the slow acetylator phenotype (due to specific NAT2 genotypes) have a reduced capacity to acetylate dapsone, leading to a higher proportion of the parent drug being available for alternative metabolic routes, such as N-hydroxylation by CYP enzymes nih.govnih.gov. This shift in metabolic pathways, driven by genetic polymorphisms, directly influences the kinetics and relative concentrations of dapsone and its metabolites, including MADDS.
Similarly, polymorphisms in CYP enzymes, such as CYP2C19 and CYP2C9, can alter the rate of formation of dapsone hydroxylamine (B1172632). These variations in enzyme activity can lead to differential metabolic profiles, affecting how an individual processes dapsone and its acetylated metabolite, monoacetyldapsone. By understanding these pharmacogenetic variations, researchers can identify individuals whose metabolic pathways for dapsone and MADDS are predisposed to specific patterns of disposition. This knowledge is fundamental in predicting how these individuals might handle the drug, thereby contributing to a more personalized approach to therapy.
Compound List:
Monoacetyldapsone (MADDS)
Dapsone (DDS)
N-acetyltransferase 2 (NAT2)
Cytochrome P450 (CYP) enzymes
Cytochrome P450 2C9 (CYP2C9)
Cytochrome P450 2C19 (CYP2C19)
Cytochrome P450 3A4 (CYP3A4)
Cytochrome P450 2E1 (CYP2E1)
Cytochrome P450 2D6 (CYP2D6)
Cytochrome P450 2B6 (CYP2B6)
Dapsone hydroxylamine (DDS-NHOH)
Monoacetyl dapsone hydroxylamine (MADDS-NHOH)
Advanced Analytical Methodologies for Monoacetyldapsone Research
High-Performance Liquid Chromatography (HPLC) with Fluorometric or Other Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of monoacetyldapsone. nih.govresearchgate.net This method separates compounds in a mixture, allowing for their individual detection and quantification. While UV detection is commonly used, fluorometric detection offers enhanced sensitivity and selectivity for certain compounds. capes.gov.brmeasurlabs.comresearchgate.net
For the simultaneous determination of dapsone (B1669823) and monoacetyldapsone, HPLC methods often employ UV detection at specific wavelengths, such as 295 nm. nih.gov One established method utilizes a C-18 analytical column with a mobile phase consisting of methanol, acetonitrile, and an ion-pairing reagent. nih.gov This approach allows for the effective separation and quantification of both dapsone and MADDS. nih.gov The extraction of these compounds from biological matrices like plasma is frequently achieved through solid-phase extraction, which yields high recovery rates. nih.gov
While fluorometric detection is a powerful tool, its application to monoacetyldapsone typically requires a derivatization step to convert the non-fluorescent analyte into a fluorescent product. researchgate.net This process can increase the complexity of the analysis but significantly improves detection limits. researchgate.net The choice of detector ultimately depends on the required sensitivity, the complexity of the sample matrix, and the specific goals of the research.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the quantitative analysis of monoacetyldapsone in biological fluids. researchgate.netresearchgate.net This method combines the separation power of liquid chromatography with the precise mass detection capabilities of tandem mass spectrometry, offering significant advantages in terms of selectivity and sensitivity over conventional HPLC methods. researchgate.netrsc.org
In a typical LC-MS/MS method for monoacetyldapsone, the analyte is separated on a reversed-phase column and then ionized, often using electrospray ionization (ESI) in positive ion mode. researchgate.netresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions. For monoacetyldapsone, a common transition monitored is m/z 291.1 → 156.0. researchgate.net This high degree of specificity minimizes interference from other components in the biological matrix. mst.or.jp
LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of dapsone and monoacetyldapsone in human plasma. researchgate.netresearchgate.net These methods often involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by direct analysis. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard, such as Dapsone D8, helps to ensure accuracy and precision. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reversed-phase high performance liquid chromatography (RP-HPLC) | researchgate.net |
| Ionization | Electrospray ionization (ESI) in positive ion mode | researchgate.netresearchgate.net |
| Detection | Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | researchgate.netresearchgate.net |
| MRM Transition (MADDS) | m/z 291.1 → 156.0 | researchgate.net |
| Internal Standard | Dapsone D8 | researchgate.net |
Development and Validation of Bioanalytical Methods for Monoacetyldapsone in Complex Biological Matrices
The development and validation of bioanalytical methods are critical to ensure the reliability and reproducibility of quantitative data for monoacetyldapsone in complex biological matrices such as plasma and urine. scispace.comasiapharmaceutics.info This process involves a series of experiments to demonstrate that the analytical method is suitable for its intended purpose. scispace.com Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation. fda.goveuropa.eu
Method Selectivity and Sensitivity Assessments
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. europa.eubebac.at To assess selectivity, blank samples from at least six different sources are analyzed to ensure that no significant interference is observed at the retention time of monoacetyldapsone or its internal standard. europa.eu The response from interfering components should not exceed 20% of the response of the lower limit of quantification (LLOQ). europa.eu
Sensitivity is determined by the LLOQ, which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For monoacetyldapsone, LC-MS/MS methods have achieved LLOQs as low as 0.25 ng/mL in human plasma. researchgate.net
Evaluation of Accuracy, Precision, and Stability in Research Samples
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. nih.govfda.gov Both are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. pmda.go.jp For monoacetyldapsone, validated methods demonstrate intra- and inter-run precision with a relative standard deviation (RSD) of less than 15%, and accuracy within 100 ± 15% of the nominal concentration. researchgate.netresearchgate.net
Stability of monoacetyldapsone in biological samples under various storage and handling conditions is also a critical validation parameter. scispace.com This includes evaluating freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions to ensure that the analyte concentration does not change from the time of sample collection to analysis. pmda.go.jp
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Selectivity | Interference at analyte retention time <20% of LLOQ response | europa.eu |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | nih.govpmda.go.jp |
| Precision | RSD ≤15% (≤20% at LLOQ) | nih.govpmda.go.jp |
| Stability | Mean accuracy within ±15% of nominal concentration after storage | pmda.go.jp |
Matrix Effects and Recovery in Analytical Protocols
Matrix effects occur when components of the biological matrix interfere with the ionization of the analyte, leading to suppression or enhancement of the signal in LC-MS/MS analysis. sepscience.comchromatographyonline.com This can affect the accuracy and reproducibility of the method. chromatographyonline.com Matrix effects are evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. chromatographyonline.com For a reliable method, the matrix effect should be minimal and consistent across different sources of the biological matrix.
Recovery is the efficiency of the extraction process in removing the analyte from the biological matrix. sepscience.com It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. biotage.com While 100% recovery is ideal, consistent and reproducible recovery is more critical for a quantitative method. sepscience.com For monoacetyldapsone, extraction recoveries are typically high and reproducible. researchgate.netresearchgate.net For instance, one method reported an extraction recovery of over 87% from human plasma. researchgate.net
Application of Advanced Techniques for Metabolomic Profiling of Monoacetyldapsone and its Related Compounds
Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. nih.gov Advanced analytical techniques, particularly LC-MS, are powerful tools for metabolomic profiling. nih.govnews-medical.net In the context of monoacetyldapsone, metabolomic approaches can be used to gain a broader understanding of dapsone metabolism and identify other related compounds.
Untargeted metabolomic profiling can reveal unexpected metabolic pathways and biomarkers. nih.govfrontiersin.org This involves analyzing the full range of metabolites in a sample to identify differences between experimental groups. nih.gov For example, comparing the metabolomes of individuals with different acetylator phenotypes could uncover novel metabolites related to dapsone disposition.
Targeted metabolomic analysis, on the other hand, focuses on a predefined set of metabolites. news-medical.net This approach can be used to quantify a panel of known dapsone metabolites, including monoacetyldapsone and dapsone hydroxylamine (B1172632), providing a more complete picture of the metabolic fate of the parent drug. researchgate.net Pathway analysis of the metabolomic data can then help to elucidate the metabolic pathways that are most affected. mdpi.comarome-science.com
Clinical Research Perspectives on Monoacetyldapsone
Role of Monoacetyldapsone Measurement in Understanding Dapsone (B1669823) Disposition in Patient Populations
Dapsone undergoes significant hepatic metabolism, with acetylation by N-acetyltransferase (NAT) being a major pathway, leading to the formation of monoacetyldapsone (MADDS). iarc.frpraxis-schuster.chnih.govnih.gov This metabolite is the predominant form found in plasma and is characterized by very high protein binding, often reported as 97-100%. medsafe.govt.nznih.gov The rate of dapsone acetylation is subject to genetic polymorphism, classifying individuals as either rapid or slow acetylators. iarc.frpraxis-schuster.chnih.govajtmh.orgmdpi.com Consequently, the ratio of MADDS to dapsone in plasma serves as a key indicator of an individual's acetylator phenotype.
Studies investigating dapsone disposition in various patient populations, including those with leprosy and dermatitis herpetiformis, have consistently detected MADDS. nih.govnih.govnih.govjosorge.comresearchgate.netresearchgate.net For instance, in patients with leprosy receiving standard daily doses, steady-state plasma concentrations of both dapsone and MADDS are maintained above 0.5 µg/mL throughout a 24-hour period. nih.gov Pharmacokinetic parameters for MADDS, such as elimination half-life, are generally similar to those of the parent drug, dapsone, typically around 30 hours. praxis-schuster.chmedsafe.govt.nzjosorge.cominchem.org Research in patients with dermatitis herpetiformis has not revealed significant differences in dapsone or MADDS disposition compared to healthy subjects. nih.gov The measurement of MADDS levels, therefore, provides valuable insights into the metabolic fate of dapsone within specific patient groups.
Table 1: Dapsone and Monoacetyldapsone Pharmacokinetic Parameters
| Parameter | Dapsone (DDS) | Monoacetyldapsone (MADDS) | Source(s) |
| Protein Binding | 70-90% | ~99% | medsafe.govt.nznih.govjosorge.com |
| Elimination Half-life | ~29.7-31 hours | ~29.7-31 hours | praxis-schuster.chmedsafe.govt.nzjosorge.cominchem.org |
Investigation of Monoacetyldapsone as a Surrogate Marker in Pharmacokinetic Studies
The ratio of monoacetyldapsone to dapsone (MADDS/DDS) in plasma is a well-established marker for determining an individual's acetylator phenotype. praxis-schuster.chnih.govajtmh.orgmdpi.comnih.gov This ratio is generally stable within individuals, making it a reliable tool for classifying patients as rapid or slow acetylators. nih.gov While MADDS itself is considered a major metabolite and reflects the acetylation pathway, its direct utility as a surrogate marker for dapsone exposure or therapeutic response is less definitively established. Some studies suggest that while MADDS levels are measurable and reflect dapsone disposition, they may not serve as a precise guide for therapeutic management, as the correlation between MADDS concentrations and clinical outcomes has been found to be weak or non-existent in certain contexts. nih.gov Nevertheless, monitoring MADDS alongside dapsone provides a more comprehensive understanding of dapsone's pharmacokinetic profile and the balance between its metabolic routes.
Table 2: Acetylation Phenotype and Dapsone/MADDS Ratios
| Acetylator Phenotype | Dapsone/MADDS Plasma Ratio | Source(s) |
| Slow Acetylator | < 0.35 | nih.gov |
| Rapid Acetylator | > 0.35 | nih.gov |
Research on Drug-Drug Interactions Affecting Monoacetyldapsone Pharmacokinetics and Clinical Outcomes
Dapsone's metabolism, and consequently MADDS formation, can be significantly influenced by co-administered drugs, particularly those affecting cytochrome P450 (CYP) enzymes. Dapsone is metabolized by several CYP isoforms, including CYP3A4, CYP2C9, CYP2C19, and CYP2E1. nih.govresearchgate.netresearchgate.netfrontiersin.org
CYP Inhibitors: Potent CYP3A4 inhibitors like ritonavir (B1064) can increase dapsone plasma concentrations, potentially altering the MADDS/DDS ratio. researchgate.netpdr.nettmda.go.tznih.govhivclinic.ca While some studies suggest a lack of clinically significant interaction with lopinavir/ritonavir, others indicate a potential for increased dapsone levels. tmda.go.tzabbvie.ca Darunavir, another CYP3A4 inhibitor, may also elevate dapsone plasma levels. pdr.net
CYP Inducers: Drugs such as rifampicin, a known CYP inducer, can increase the clearance of dapsone, potentially leading to lower plasma concentrations and reduced MADDS formation. josorge.comresearchgate.netjosorge.com Moderate CYP3A4 inducers like lorlatinib, etravirine, and dabrafenib (B601069) may also decrease dapsone plasma concentrations and potentially increase the formation of the toxic dapsone hydroxylamine (B1172632) metabolite. pdr.net
Disulfiram (B1670777): Administration of disulfiram has been shown to markedly elevate monoacetyldapsone concentrations, significantly increasing the dapsone acetylation index (MADDS/DDS ratio), while dapsone N-hydroxylation remained largely unaffected. nih.gov
Probenecid: This agent may inhibit the renal excretion of dapsone, potentially leading to elevated plasma concentrations. medsafe.govt.nzpdr.net
These interactions highlight the importance of considering concomitant medications when managing dapsone therapy, as they can alter the disposition of both dapsone and its major metabolite, MADDS.
Table 3: Drug Interactions Affecting Dapsone and Monoacetyldapsone Levels
| Co-administered Drug | Primary Mechanism of Interaction | Effect on Dapsone/MADDS Levels | Source(s) |
| Ritonavir | CYP3A4 Inhibition | May increase dapsone plasma concentrations. | researchgate.netpdr.nettmda.go.tznih.govhivclinic.ca |
| Rifampicin | CYP Induction | Increases dapsone clearance, potentially lowering plasma concentrations. | josorge.comresearchgate.netjosorge.com |
| Disulfiram | Affects Dapsone Metabolism | Marked elevation in MADDS concentrations and acetylation index. | nih.gov |
| Lorlatinib | Moderate CYP3A4 Induction | May decrease dapsone plasma concentrations and increase dapsone hydroxylamine formation. | pdr.net |
| Etravirine | Moderate CYP3A4 Induction | May decrease dapsone plasma concentrations and increase dapsone hydroxylamine formation. | pdr.net |
| Dabrafenib | Moderate CYP3A4 Induction | May decrease dapsone plasma concentrations and increase dapsone hydroxylamine formation. | pdr.net |
| Darunavir | CYP3A4 Inhibition | May elevate dapsone plasma levels. | pdr.net |
| Probenecid | Renal Excretion Inhibition | May lead to elevated plasma concentrations of dapsone. | medsafe.govt.nzpdr.net |
Studies Linking Monoacetyldapsone Concentrations to Markers of Therapeutic Response or Toxicity
The toxicity associated with dapsone therapy, such as methemoglobinemia and hemolytic anemia, is primarily attributed to its N-hydroxylated metabolite, dapsone hydroxylamine (DDS-NOH), rather than MADDS. iarc.frnih.govresearchgate.netnih.gov There is an inverse relationship between the acetylation pathway (producing MADDS) and the N-hydroxylation pathway; individuals who are rapid acetylators are often poor hydroxylators, and vice versa. nih.govnih.govnih.gov This metabolic balance plays a role in individual susceptibility to toxicity. Specifically, slow acetylators who are also rapid hydroxylators may be at a higher risk of adverse effects due to potentially higher concentrations of the toxic DDS-NOH metabolite. nih.gov
While MADDS itself is considered non-toxic, its formation is intrinsically linked to the acetylation pathway that competes with the pathway leading to toxic metabolites. iarc.frnih.gov However, direct correlations between MADDS concentrations and therapeutic efficacy have not been consistently demonstrated. Some research indicates that acetylator phenotype did not significantly correlate with therapeutic response or side effects in leprosy patients. medsafe.govt.nz Conversely, other studies suggest that assessing both N-acetylation and N-hydroxylation capacities can aid in identifying individuals at increased risk of toxic responses. nih.gov The clinical relevance of MADDS concentration as a direct predictor of therapeutic outcome remains an area of ongoing investigation, with evidence suggesting that serum concentrations of dapsone or MADDS may not be reliable guides for therapeutic management in all cases. nih.gov
Compound List:
Dapsone
Monoacetyldapsone (MADDS)
Dapsone hydroxylamine (DDS-NOH)
Monoacetyldapsone hydroxylamine (MADDS-NOH)
Ritonavir
Rifampicin
Disulfiram
Probenecid
Lorlatinib
Etravirine
Dabrafenib
Darunavir
Emerging Research Areas and Future Directions for Monoacetyldapsone Studies
Elucidating the Full Spectrum of Monoacetyldapsone Biotransformation Enzymes and Pathways
The biotransformation of dapsone (B1669823) to monoacetyldapsone is primarily mediated by N-acetyltransferase enzymes. nih.govresearchgate.net However, the subsequent metabolic fate of monoacetyldapsone itself is a complex process involving multiple enzyme systems. A significant area of ongoing research is the complete characterization of all the enzymes and pathways involved in its further metabolism.
Current evidence from animal models, particularly rats, has implicated specific cytochrome P450 (CYP) enzymes in the N-hydroxylation of monoacetyldapsone to its hydroxylamine (B1172632) metabolite (MADDS-NOH). nih.gov This is a critical step as the hydroxylamine metabolites of both dapsone and monoacetyldapsone are thought to be responsible for some of the hematological side effects associated with dapsone therapy. nih.gov
Key research findings in this area include:
CYP2C6/2C11 and CYP3A1: Studies in rat liver microsomes have demonstrated that CYP2C6/2C11 are the constitutive enzymes responsible for the N-hydroxylation of both dapsone and monoacetyldapsone. nih.gov Furthermore, the non-constitutive enzyme CYP3A1 has also been shown to be capable of catalyzing this reaction, particularly after induction by substances like dexamethasone. nih.gov
Human vs. Rat Metabolism: It is crucial to note that significant species differences exist in dapsone metabolism. Human liver microsomes exhibit a lower affinity and maximal catalytic activity for dapsone N-hydroxylation compared to rat liver microsomes. nih.gov This underscores the importance of validating animal model findings with human-derived systems.
Inhibition of Dapsone N-hydroxylation: Interestingly, monoacetyldapsone has been shown to be a potent inhibitor of dapsone N-hydroxylation in rat liver microsomes. nih.gov While the inhibitory effect was less pronounced in human microsomes, this finding suggests a potential feedback mechanism where the metabolite can influence the metabolism of the parent drug. nih.gov
Future research in this area should focus on:
Identifying the full range of human CYP and other enzyme isoforms responsible for monoacetyldapsone metabolism.
Investigating the genetic polymorphisms in these enzymes that may contribute to inter-individual variability in monoacetyldapsone levels and, consequently, dapsone efficacy and toxicity.
Exploring the potential for drug-drug interactions at the level of monoacetyldapsone metabolism.
Table 1: Key Enzymes Implicated in Monoacetyldapsone Biotransformation in Rat Liver Microsomes
| Enzyme Family | Specific Isoforms | Role in Monoacetyldapsone Metabolism | Reference |
| Cytochrome P450 | CYP2C6/2C11 | Constitutive enzymes for N-hydroxylation | nih.gov |
| Cytochrome P450 | CYP3A1 | Inducible enzyme for N-hydroxylation | nih.gov |
Advanced Modeling and Simulation for Predicting Monoacetyldapsone Behavior In Vivo
To better understand and predict the disposition of monoacetyldapsone in the body, advanced modeling and simulation techniques are being explored. Physiologically-based pharmacokinetic (PBPK) models, in particular, offer a powerful tool to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. researchgate.netmdpi.com
A PBPK model for dapsone and monoacetyldapsone would integrate physiological data (e.g., organ blood flows, tissue volumes) with drug-specific parameters (e.g., enzyme kinetics, protein binding) to provide a more mechanistic understanding of their pharmacokinetic profiles. mdpi.comaston.ac.uk This approach can be particularly valuable for:
Predicting tissue-specific concentrations: PBPK models can estimate the concentration of monoacetyldapsone in various tissues, which may be important for understanding both its on-target and off-target effects.
Simulating the impact of genetic variability: By incorporating data on genetic polymorphisms in metabolizing enzymes, PBPK models can predict how an individual's genetic makeup might influence their monoacetyldapsone exposure.
Evaluating potential drug-drug interactions: These models can simulate the effect of co-administered drugs on monoacetyldapsone pharmacokinetics.
While the development of a comprehensive PBPK model for monoacetyldapsone is still in its early stages, the foundational knowledge of its metabolism and the availability of sophisticated modeling software make this a promising area for future research.
Exploration of Novel Biological Activities or Modulatory Roles of Monoacetyldapsone Beyond Dapsone Metabolism
Historically, monoacetyldapsone has been viewed primarily as a less active metabolite of dapsone. However, there is growing evidence to suggest that it may possess its own intrinsic biological activities, particularly in the realm of inflammation. nih.gov Dapsone itself is known to have anti-inflammatory properties, and it is plausible that its metabolites contribute to this effect. nih.govnottingham.ac.uk
Research has indicated that dapsone's anti-inflammatory actions are, in part, due to the inhibition of myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species by neutrophils. nih.gov Given that monoacetyldapsone is present in significant concentrations in the body after dapsone administration, its potential to modulate inflammatory pathways warrants further investigation.
Future studies should aim to:
Systematically screen monoacetyldapsone for a range of biological activities, including anti-inflammatory, immunomodulatory, and antimicrobial effects.
Elucidate the molecular mechanisms underlying any observed activities.
Investigate whether monoacetyldapsone contributes to the therapeutic effects of dapsone in various inflammatory and infectious diseases.
Integrative Omics Approaches to Uncover Broader Biological Impacts of Monoacetyldapsone
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to explore the global biological effects of monoacetyldapsone. An integrative omics approach would allow researchers to move beyond single-pathway analyses and gain a holistic understanding of how this metabolite interacts with cellular systems.
Potential applications of omics technologies in monoacetyldapsone research include:
Transcriptomics (RNA sequencing): To identify changes in gene expression in cells or tissues exposed to monoacetyldapsone, revealing which cellular pathways are perturbed.
Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the functional consequences of monoacetyldapsone exposure.
Metabolomics: To profile the changes in small molecule metabolites in response to monoacetyldapsone, which can help to identify novel metabolic pathways and biomarkers of effect.
By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the biological impact of monoacetyldapsone, potentially uncovering novel mechanisms of action and identifying new therapeutic targets.
Development of Predictive Biomarkers for Dapsone-Related Adverse Events based on Monoacetyldapsone Metabolism
One of the most significant challenges in dapsone therapy is the risk of adverse drug reactions, ranging from dose-related hematological effects to idiosyncratic hypersensitivity reactions. plos.orgdermnetnz.org The metabolism of dapsone, and by extension the formation and clearance of monoacetyldapsone, is thought to play a crucial role in the development of these adverse events.
A key area of future research is the development of predictive biomarkers based on monoacetyldapsone metabolism that can identify patients at high risk for dapsone-related toxicity. This could involve:
Pharmacogenetic markers: Identifying genetic variations in enzymes that metabolize monoacetyldapsone, which could serve as predictors of adverse events. For instance, the HLA-B*13:01 allele has been strongly associated with dapsone hypersensitivity syndrome in certain populations. mdpi.comnih.gov
Metabolic phenotyping: Developing tests to assess an individual's capacity to metabolize dapsone and monoacetyldapsone, which could help to guide dosing and minimize the risk of toxicity.
Biomarkers of target organ damage: Identifying early molecular markers of cellular stress or injury in response to dapsone and its metabolites, which could allow for earlier detection and intervention in cases of impending toxicity.
The development of such predictive biomarkers would be a major step towards personalized dapsone therapy, allowing clinicians to maximize its therapeutic benefits while minimizing the risk of serious adverse events.
Q & A
Basic Research Questions
Q. How does genetic polymorphism influence the acetylation of dapsone to MADDS, and what methodologies are used to phenotype acetylator status?
- Methodological Answer : The acetylation of dapsone to MADDS is determined by the polymorphic enzyme N-acetyltransferase 2 (NAT2). Researchers can phenotype subjects by administering a single dose of dapsone (typically 100 mg) and measuring the plasma ratio of MADDS to dapsone (MADDS/DDS ratio) 3–6 hours post-administration using high-performance liquid chromatography (HPLC). Slow acetylators exhibit ratios <0.42, while rapid acetylators show ratios >0.42 . Hardy-Weinberg analysis can further validate allele frequencies in populations .
| Phenotype | MADDS/DDS Ratio | Population Frequency (Example) |
|---|---|---|
| Slow Acetylator | <0.42 | 60.3% (UK) |
| Rapid Acetylator | >0.42 | 32.5% (Jordan) |
Q. What analytical methods are recommended for quantifying MADDS in biological fluids, and how are they validated?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 280 nm) is the gold standard. Sample preparation involves protein precipitation (acetonitrile or methanol) followed by centrifugation. Key validation parameters include:
- Linearity : 0.1–10 µg/mL for both dapsone and MADDS.
- Recovery : >85% for plasma and urine.
- Precision : Intra-day CV <5% .
- Cross-validation with mass spectrometry (LC-MS/MS) is advised for confirmatory studies .
Q. What are the primary metabolic pathways of dapsone, and how does MADDS contribute to toxicity profiles?
- Methodological Answer : Dapsone undergoes hepatic N-acetylation (to MADDS) and N-hydroxylation (to hydroxylamine-DDS, NOH-DDS). MADDS is pharmacologically inactive but serves as a biomarker for acetylator phenotype. NOH-DDS drives toxicity (e.g., methemoglobinemia) via oxidative stress. Researchers should monitor NOH-DDS levels using derivatization techniques (e.g., GC-MS) alongside MADDS quantification .
Advanced Research Questions
Q. How can conflicting data on MADDS pharmacokinetics across demographic groups be resolved?
- Methodological Answer : Discrepancies in MADDS/DDS ratios (e.g., 60.3% slow acetylators in the UK vs. 67.5% in Jordan) arise from genetic diversity, sample size limitations, or analytical variability. Solutions include:
- Population Stratification : Use genome-wide association studies (GWAS) to identify NAT2 variants (e.g., NAT25, NAT26).
- Power Analysis : Ensure sample sizes >300 to detect minor allele frequencies (<5%) .
- Standardized Protocols : Harmonize blood sampling times (e.g., 3–6 hours post-dose) to reduce inter-study variability .
Q. What experimental designs are optimal for isolating the effects of MADDS in drug-drug interaction studies?
- Methodological Answer :
Crossover Design : Administer dapsone alone vs. dapsone + inhibitor (e.g., cimetidine, a NAT2 inhibitor) to isolate acetylation effects .
Pharmacokinetic Modeling : Use nonlinear mixed-effects models (NONMEM) to estimate MADDS formation clearance (CLac) and deacetylation rates .
In Vitro Systems : Human hepatocytes or recombinant NAT2 isoforms can confirm enzyme-specific interactions .
Q. How should researchers address the limitations of urinary MADDS excretion as a phenotyping tool?
- Methodological Answer : Urinary MADDS accounts for <5% of the dose, making it unreliable for phenotyping. Instead:
- Prioritize plasma MADDS/DDS ratios due to higher sensitivity.
- Combine urinary data with acetylator genotyping (e.g., PCR-RFLP for NAT2 alleles) to resolve discordant cases .
Data Contradiction Analysis
Q. Why do some studies report no correlation between MADDS/DDS ratios and age/sex, while others identify trends?
- Methodological Answer : Conflicting results stem from:
- Cohort Composition : Studies with narrow age ranges (e.g., 18–30 years) may miss age-related NAT2 activity decline .
- Sex Hormone Effects : Estrogen upregulates NAT2 in vitro, but in vivo evidence is inconclusive. Stratify analyses by hormonal status (e.g., oral contraceptive use) .
- Statistical Power : Small sample sizes (<200) increase Type II error risk. Meta-analyses pooling data from multiple cohorts are recommended .
Methodological Best Practices
- Longitudinal Studies : Collect plasma samples at 0, 3, 6, and 24 hours post-dose to model MADDS kinetics. Adjust for covariates (e.g., body weight, renal function) using multivariate regression .
- Ethical Compliance : For human studies, include acetylator phenotyping in informed consent forms, as slow acetylators may require dose adjustments to prevent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
